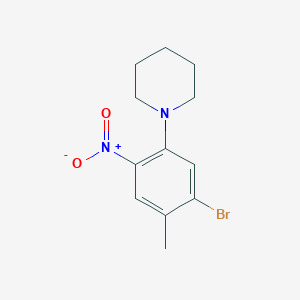
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the alkylation of o-chloro-N-methylbenzylamine with 4-chloro-1,2-butadiene. The reaction is typically carried out in a mixture of N,N-dimethylformamide and water as the solvent. The reaction mixture is cooled to -30°C, and vinylacetylene is added under nitrogen pressure. The mixture is then heated to 70-98°C for 20 hours with shaking .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2,3-Butadienyl-N-methylbenzylamine hydrochloride: Similar in structure but lacks the chlorine atom on the benzyl ring.
Pargyline: A well-known MAO inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
16719-34-9 |
|---|---|
Molekularformel |
C12H15Cl2N |
Molekulargewicht |
244.16 g/mol |
InChI |
InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H |
InChI-Schlüssel |
UETFIVDVPMGKPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


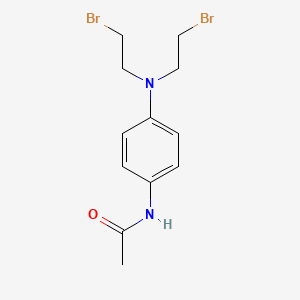
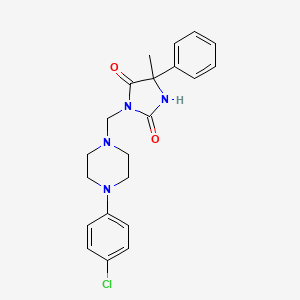
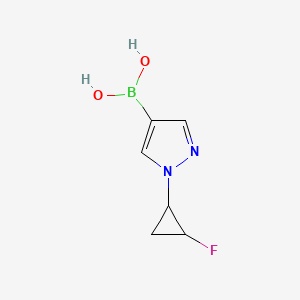
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
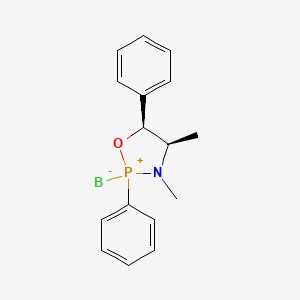





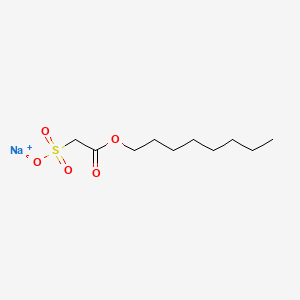
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)

